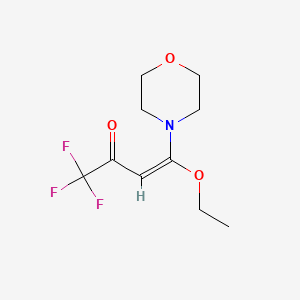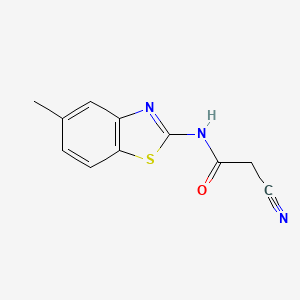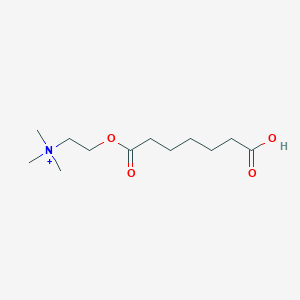
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium is a compound that belongs to the class of quaternary ammonium compounds It is characterized by the presence of a carboxyhexanoyl group attached to a trimethylethanaminium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves the esterification of 6-carboxyhexanoic acid with N,N,N-trimethylethan-1-aminium. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium can undergo various chemical reactions, including:
Oxidation: The carboxyhexanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyhexanoyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyhexanoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyhexanoyl group yields carboxylic acids, while reduction results in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethylethan-1-aminium: This compound lacks the carboxyhexanoyl group and has different chemical properties and applications.
6-Carboxyhexanoic Acid: This compound lacks the trimethylethanaminium moiety and has distinct chemical reactivity and uses.
Uniqueness
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium is unique due to the presence of both the carboxyhexanoyl group and the trimethylethanaminium moiety This combination imparts specific chemical and biological properties that are not observed in the individual components
Propiedades
Fórmula molecular |
C12H24NO4+ |
|---|---|
Peso molecular |
246.32 g/mol |
Nombre IUPAC |
2-(6-carboxyhexanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C12H23NO4/c1-13(2,3)9-10-17-12(16)8-6-4-5-7-11(14)15/h4-10H2,1-3H3/p+1 |
Clave InChI |
VTHFIWFYFDLPGF-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CCOC(=O)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


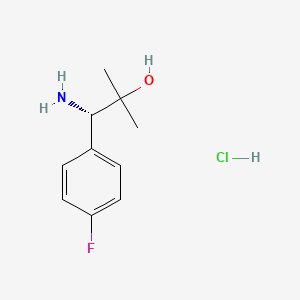

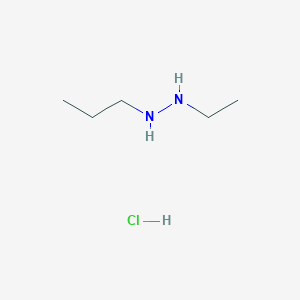
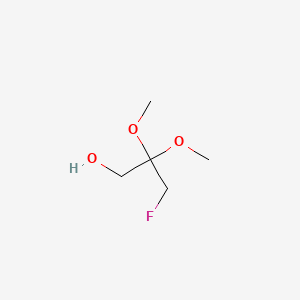

![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)
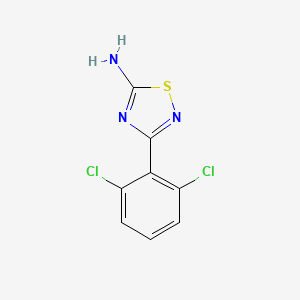

![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
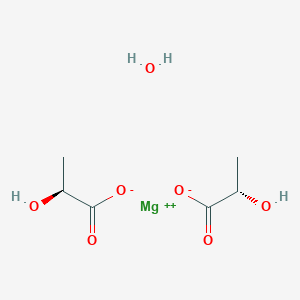
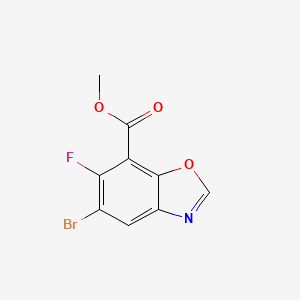
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
